Methyl 5-{[(4-tert-butylphenyl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylate
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Overview
Description
METHYL 5-{[4-(TERT-BUTYL)BENZOYL]AMINO}-1,2,3-THIADIAZOLE-4-CARBOXYLATE is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-{[4-(TERT-BUTYL)BENZOYL]AMINO}-1,2,3-THIADIAZOLE-4-CARBOXYLATE typically involves multiple steps. One common method includes the reaction of 4-(tert-butyl)benzoyl chloride with 5-amino-1,2,3-thiadiazole-4-carboxylic acid methyl ester in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to improve yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-{[4-(TERT-BUTYL)BENZOYL]AMINO}-1,2,3-THIADIAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines.
Substitution: Substituted derivatives at the carbonyl group.
Scientific Research Applications
METHYL 5-{[4-(TERT-BUTYL)BENZOYL]AMINO}-1,2,3-THIADIAZOLE-4-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Potential use as a corrosion inhibitor for metals.
Mechanism of Action
The mechanism of action of METHYL 5-{[4-(TERT-BUTYL)BENZOYL]AMINO}-1,2,3-THIADIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-tert-butyl-1,3,4-thiadiazole: Another thiadiazole derivative with similar structural features.
Methyl 4-tert-butylbenzoate: Shares the tert-butylbenzoate moiety but lacks the thiadiazole ring.
Uniqueness
METHYL 5-{[4-(TERT-BUTYL)BENZOYL]AMINO}-1,2,3-THIADIAZOLE-4-CARBOXYLATE is unique due to the combination of the thiadiazole ring and the tert-butylbenzoate moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C15H17N3O3S |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
methyl 5-[(4-tert-butylbenzoyl)amino]thiadiazole-4-carboxylate |
InChI |
InChI=1S/C15H17N3O3S/c1-15(2,3)10-7-5-9(6-8-10)12(19)16-13-11(14(20)21-4)17-18-22-13/h5-8H,1-4H3,(H,16,19) |
InChI Key |
GAOZTSCUJZHDGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(N=NS2)C(=O)OC |
Origin of Product |
United States |
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